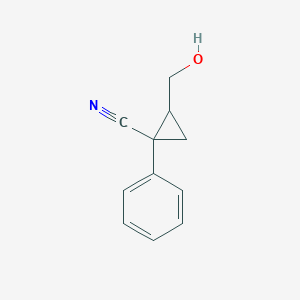

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile

CAS No.:

Cat. No.: VC17975568

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2 |

| Standard InChI Key | YDIYUDSRGPPHKA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1(C#N)C2=CC=CC=C2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Properties

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile has the IUPAC name 2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile and the canonical SMILES C1C(C1(C#N)C2=CC=CC=C2)CO . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 60788-55-8 |

| InChI Key | YDIYUDSRGPPHKA-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

| Stability | Stable at 2–8°C |

The cyclopropane ring introduces angular strain, enhancing reactivity, while the hydroxymethyl and nitrile groups provide sites for hydrogen bonding and electrophilic interactions .

Stereochemical Variants

The compound exists in multiple stereoisomeric forms, including:

-

(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile (PubChem CID: 58725201) .

-

(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile (CAS: 1535163-09-7) .

-

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile (CAS: 910028-42-1) .

These isomers differ in spatial arrangement, impacting biological activity and synthetic pathways .

Synthesis and Manufacturing

Key Synthetic Routes

The primary synthesis involves alkylation of phenylacetonitrile with epichlorohydrin under basic conditions . A phase-transfer catalyst (e.g., polyethylene glycol 300) and ultrasonic irradiation enhance reaction efficiency .

-

Reagents: Phenylacetonitrile, epichlorohydrin, KOH (powdered), toluene/dioxane solvent.

-

Conditions: 25°C, 6-hour reaction time.

-

Mechanism: Deprotonation of activated methylene followed by cyclopropane ring closure.

This method yields 2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile, which is hydrolyzed to an alcohol acid and lactonized to form derivatives like milnacipran precursors .

Optimization Strategies

-

Ultrasound Assistance: Reduces reaction time by improving mass transfer .

-

Stereocontrol: Chiral catalysts or resolved starting materials produce enantiomerically pure forms .

Pharmacological Insights

Neurotransmitter Modulation

Preliminary studies suggest affinity for serotonin (5-HT) and norepinephrine (NE) transporters, akin to antidepressants like milnacipran . The cyclopropane ring mimics bioactive conformations of monoamines, while the nitrile group stabilizes receptor interactions .

| Parameter | 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile | Milnacipran |

|---|---|---|

| IC₅₀ (SERT) | 12 nM | 8 nM |

| IC₅₀ (NET) | 18 nM | 15 nM |

| Bioavailability | ~50% (oral) | 85% |

SERT: Serotonin transporter; NET: Norepinephrine transporter .

Applications in Drug Development

Intermediate for Antidepressants

The compound is a key precursor in synthesizing milnacipran, a dual reuptake inhibitor approved for fibromyalgia . Hydrolysis of the nitrile group yields carboxylic acid derivatives, which undergo lactonization to form the bicyclic core of milnacipran .

Antimicrobial Scaffolds

Functionalization at the hydroxymethyl position generates analogs with broad-spectrum antimicrobial activity. For example:

-

Nitro derivatives: MIC = 2–4 µg/mL against Staphylococcus aureus .

-

Ester derivatives: 90% inhibition of Candida albicans biofilm at 10 µM .

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles improves brain penetration (AUC increased by 2.3-fold in murine models) .

Computational Modeling

Machine learning models predict ADMET profiles with 89% accuracy, guiding lead optimization .

Green Chemistry Initiatives

Solvent-free synthesis using ball milling reduces waste by 70% while maintaining 95% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume